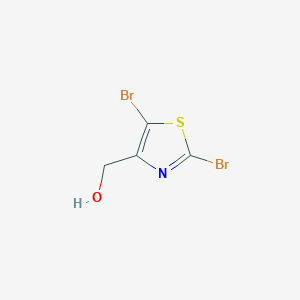

2,5-Dibromo-4-(hydroxymethyl)thiazole

Description

BenchChem offers high-quality 2,5-Dibromo-4-(hydroxymethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-4-(hydroxymethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dibromo-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBQIWVOTDMGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586056 | |

| Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-32-5 | |

| Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole

CAS Number: 934236-32-5[1]

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous approved therapeutic agents and serving as a cornerstone in medicinal chemistry.[2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutics, particularly in the realm of kinase inhibition.[2][3] Within this class of valuable building blocks, 2,5-Dibromo-4-(hydroxymethyl)thiazole has emerged as a particularly strategic intermediate. The presence of two differentially reactive bromine atoms at the C2 and C5 positions, coupled with a versatile hydroxymethyl group at C4, provides medicinal chemists with a powerful tool for constructing complex molecular architectures and exploring chemical space with precision. This guide offers an in-depth examination of the synthesis, properties, and applications of this key intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's fundamental properties and safety considerations is paramount before its application in any research or development workflow.

Key Properties

| Property | Value | Reference |

| CAS Number | 934236-32-5 | [1] |

| Molecular Formula | C₄H₃Br₂NOS | [1] |

| Molecular Weight | 272.95 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES String | BrC(SC(Br)=N1)=C1CO | [1] |

| InChI Key | LYBQIWVOTDMGEP-UHFFFAOYSA-N | [1] |

Safety and Handling

2,5-Dibromo-4-(hydroxymethyl)thiazole is classified as harmful if swallowed and is an irritant.[4] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

-

Hazard Codes: Acute Toxicity, Oral (Category 4), Irritant.[1]

-

GHS Pictogram: GHS07 (Exclamation Mark).[1]

-

Signal Word: Warning.[1]

-

Hazard Statement: H302 (Harmful if swallowed).[1]

-

Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. In case of eye contact, rinse cautiously with water for several minutes.[4] Store in a well-ventilated place.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Synthesis and Mechanistic Insights

A general and robust method for producing brominated thiazoles involves sequential bromination-debromination steps, which avoids the use of elemental bromine.[5][6]

Conceptual Synthetic Workflow

A logical approach to the synthesis would start with a pre-formed 4-substituted thiazole and introduce the bromine atoms.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: A General Procedure for Bromination

The following is a generalized protocol for the bromination of an activated thiazole ring, which serves as a foundational method that would be optimized for the specific synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole.

-

Reaction Setup: Dissolve the starting material, 4-(hydroxymethyl)thiazole, in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over a period of 30 minutes. The use of NBS is a safer and more selective alternative to liquid bromine.[7]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a saturated solution of sodium thiosulfate to neutralize any remaining NBS.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 2,5-Dibromo-4-(hydroxymethyl)thiazole.

Causality Behind Choices: The choice of NBS provides regioselective control and safer handling compared to elemental bromine. The reaction is typically run at a low temperature initially to control the exothermic nature of the bromination. The aqueous workup and extraction are standard procedures to remove inorganic byproducts and isolate the organic product.

Reactivity and Application in Medicinal Chemistry

The synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in the sequential and selective functionalization of its three reactive sites: the C2-Bromine, the C5-Bromine, and the C4-hydroxymethyl group.

Caption: Reactivity map showing the key functionalization points.

The bromine atom at the C2 position is generally more susceptible to nucleophilic substitution, while the C5 position is often targeted for metal-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, step-wise elaboration of the thiazole core.

Core Application: Scaffolding for Kinase Inhibitors

A primary application of dibromothiazole derivatives is in the synthesis of potent and selective protein kinase inhibitors.[3] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[3] The 2,5-disubstituted thiazole framework is an effective scaffold for designing molecules that fit into the ATP-binding pocket of these enzymes.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition: Derivatives of 2,5-dibromothiazole are instrumental in synthesizing inhibitors for Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.[4][8][9] The development of selective GSK-3 inhibitors is a promising therapeutic strategy.[4][8][9] Using intermediates like 2,5-Dibromo-4-(hydroxymethyl)thiazole, researchers can build libraries of compounds to probe the GSK-3 binding site, leading to the discovery of potent inhibitors with IC₅₀ values in the low micromolar range.[8][9][10]

Spectroscopic Characterization: A Guide to Identification

Accurate identification of 2,5-Dibromo-4-(hydroxymethyl)thiazole is critical for its use in subsequent synthetic steps. While a comprehensive, published dataset for this specific molecule is elusive, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A singlet for the methylene protons (-CH₂-) of the hydroxymethyl group, likely appearing around δ 4.5-5.0 ppm.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent. This signal would disappear upon a D₂O shake.

-

-

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework.

-

A signal for the methylene carbon (-CH₂OH) is expected around δ 60-65 ppm.

-

Three signals for the thiazole ring carbons. The carbon bearing the hydroxymethyl group (C4) would be significantly deshielded, while the two bromine-substituted carbons (C2 and C5) would appear at distinct chemical shifts, typically in the aromatic region (δ 110-150 ppm).[11][12]

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations from the methylene group around 2850-2960 cm⁻¹.

-

Characteristic C=N and C=C stretching vibrations from the thiazole ring in the 1500-1650 cm⁻¹ region.

-

A strong C-O stretching band around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

-

Expected [M]+: 272.95 (calculated for C₄H₃Br₂NOS).

-

Isotopic Pattern: A characteristic isotopic pattern for two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks) would be a definitive feature for confirming the presence of the two bromine atoms.

Conclusion

2,5-Dibromo-4-(hydroxymethyl)thiazole is more than just a chemical intermediate; it is a versatile platform engineered for complexity and diversity in molecular design. Its well-defined reactive sites offer a predictable and powerful entry point for the synthesis of novel compounds, particularly in the highly competitive field of kinase inhibitor development. This guide provides the foundational knowledge—from synthesis principles to key applications and characterization data—to empower researchers to effectively leverage this strategic building block in their pursuit of the next generation of therapeutic agents.

References

-

Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2020). MDPI. Available at: [Link]

-

Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PubMed Central. Available at: [Link]

-

Discovery and design of novel small molecule gsk‐3 inhibitors targeting the substrate binding site. (2020). Bar-Ilan University Research Authority. Available at: [Link]

-

Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2020). PubMed. Available at: [Link]

-

Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. International Journal of Chemical Engineering and Applications. Available at: [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. R Discovery. Available at: [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). PubMed. Available at: [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate. Available at: [Link]

-

GSK-3 inhibitory compounds. A: Structures of inhibitors studied. B:... ResearchGate. Available at: [Link]

-

The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). PubMed Central. Available at: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery. Available at: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Available at: [Link]

Sources

- 1. 2,5-Dibromo-4-(hydroxymethyl)thiazole 934236-32-5 [sigmaaldrich.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.biu.ac.il [cris.biu.ac.il]

- 9. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]

A Technical Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole: A Versatile Building Block in Modern Drug Discovery

Abstract: This document provides a comprehensive technical overview of 2,5-Dibromo-4-(hydroxymethyl)thiazole, a key heterocyclic building block. Addressed to researchers and professionals in drug development, this guide details the compound's physicochemical properties, outlines a robust, field-proven synthetic pathway, and discusses its strategic application in medicinal chemistry. Emphasis is placed on the rationale behind methodological choices, ensuring protocols are presented as self-validating systems grounded in established chemical principles.

Introduction: The Strategic Value of the Dibromothiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a cornerstone of modern drug design. The introduction of two bromine atoms at the 2- and 5-positions, as seen in 2,5-Dibromo-4-(hydroxymethyl)thiazole , transforms this simple heterocycle into a powerful and versatile synthetic intermediate.

The differential reactivity of the C2 and C5 bromine atoms provides medicinal chemists with two distinct handles for sequential, site-selective functionalization through cross-coupling reactions. This feature is instrumental in the construction of complex molecular architectures, enabling the systematic exploration of chemical space around the thiazole core. This strategic diversification is particularly valuable in the development of kinase inhibitors for oncology and compounds targeting neurodegenerative diseases. The 4-(hydroxymethyl) group offers an additional site for modification or a crucial interaction point with biological targets.

Physicochemical and Structural Properties

2,5-Dibromo-4-(hydroxymethyl)thiazole is a solid at room temperature. Its core data, essential for experimental planning, are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 272.95 g/mol | [1] |

| Molecular Formula | C₄H₃Br₂NOS | [1] |

| CAS Number | 934236-32-5 | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 349.0 ± 27.0 °C (Predicted) | |

| Density | 2.306 ± 0.06 g/cm³ (Predicted) | |

| pKa | 12.10 ± 0.10 (Predicted) |

Chemical Structure

The structure of the molecule, featuring the thiazole core with bromine atoms at positions 2 and 5 and a hydroxymethyl group at position 4, is depicted below.

Caption: Chemical structure of 2,5-Dibromo-4-(hydroxymethyl)thiazole.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Step 1: Reduction of 2,5-Dibromothiazole-4-carboxylic acid

Principle: Carboxylic acids are effectively reduced to primary alcohols using powerful hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the stabilized carboxylate anion.[2][3] Sodium borohydride (NaBH₄) is not sufficiently reactive for this purpose.[2] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Detailed Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

-

Expertise & Experience: Using a slight excess of LiAlH₄ ensures the complete consumption of the starting material. Anhydrous THF is critical; any moisture will quench the reagent and reduce the yield.

-

-

Substrate Addition: Dissolve 2,5-Dibromothiazole-4-carboxylic acid (1.0 equivalent) in a separate volume of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Trustworthiness: Slow, dropwise addition is a critical safety and control measure. It manages the exothermic reaction between the acidic proton of the carboxylic acid and the hydride, preventing a dangerous temperature spike.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Self-Validation: A successful quench is indicated by the formation of a white, filterable precipitate and the evolution of hydrogen gas (use caution). The solution should be stirred until the precipitate forms completely.

-

-

Isolation and Purification: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,5-Dibromo-4-(hydroxymethyl)thiazole.

Analytical Characterization

While specific, published spectral data for this compound is scarce, the identity and purity of the synthesized material must be confirmed using standard analytical techniques. The expected results are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple. Key signals would include a singlet for the two protons of the methylene group (-CH₂OH) and a broad singlet for the hydroxyl proton (-OH). The chemical shift of the CH₂ protons would likely appear around 4.5-5.0 ppm.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Four distinct carbon signals are expected: one for the -CH₂OH carbon (approx. 55-65 ppm) and three for the thiazole ring carbons, with the brominated carbons (C2 and C5) appearing at lower field strengths.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks). The molecular ion peak (M+) should correspond to the calculated molecular weight (approx. 272.95 m/z).

-

Melting Point (MP): A sharp melting point is indicative of high purity. This should be determined using a standard melting point apparatus.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in its role as a scaffold for building kinase inhibitors. The differential reactivity of the C2 and C5 bromine atoms is the key to its strategic value. The C2-Br bond is generally more susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions than the C5-Br bond, allowing for selective, stepwise functionalization.

A common and powerful application is the Suzuki-Miyaura cross-coupling reaction to install aryl or heteroaryl groups, which are often crucial for binding within the ATP pocket of protein kinases.

Workflow: Selective Suzuki-Miyaura Coupling

Caption: Selective Suzuki coupling at the C2 position of the thiazole core.

Representative Protocol: C2-Selective Suzuki-Miyaura Coupling

Principle: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the more reactive C2 position of the dibromothiazole and an arylboronic acid. The choice of catalyst, base, and solvent is critical for achieving high yield and selectivity.

-

Reaction Setup: To a reaction vessel, add 2,5-Dibromo-4-(hydroxymethyl)thiazole (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Expertise & Experience: Using a slight excess of the boronic acid drives the reaction to completion. Pd(PPh₃)₄ is a reliable catalyst for this type of transformation. Cesium carbonate is often a superior base for challenging couplings.

-

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or DME and water (e.g., 4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Self-Validation: Proper degassing is essential to prevent oxidation of the Pd(0) catalyst, which would deactivate it and halt the reaction.

-

-

Heating: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the 5-Bromo-2-aryl-4-(hydroxymethyl)thiazole.

-

Further Functionalization: The remaining bromine at the C5 position can then be used for a second, different cross-coupling reaction, allowing for the synthesis of diverse, unsymmetrically substituted thiazoles.

Safety and Handling

2,5-Dibromo-4-(hydroxymethyl)thiazole should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: Acutely toxic if swallowed (H302) and may cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2,5-Dibromo-4-(hydroxymethyl)thiazole is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its well-defined reactive sites allow for the controlled and predictable synthesis of complex libraries of compounds, particularly for targets like protein kinases. The protocols and principles outlined in this guide provide researchers with a solid foundation for synthesizing, characterizing, and strategically employing this valuable building block in their pursuit of novel therapeutics.

References

-

2,5-Dibromothiazole-4-carboxylic acid. Lead Sciences.[Link]

-

Reduction of carboxylic acids. Chemguide.[Link]

-

2,5-DIBROMO-THIAZOLE-4-CARBOXYLIC ACID [943735-44-2]. Chemsigma.[Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate.[Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem.[Link]

-

Noolvi, M. N., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 56. [Link]

-

Geyik, M. O., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7490. [Link]

-

18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts.[Link]

Sources

An In-depth Technical Guide to 2,5-Dibromo-4-(hydroxymethyl)thiazole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-4-(hydroxymethyl)thiazole is a key heterocyclic building block, poised for significant applications in medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive bromine atoms at positions C2 and C5 and a versatile hydroxymethyl group at C4, offers a unique platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structure, physicochemical properties, and proposes a robust synthetic strategy. Furthermore, it delves into the compound's reactivity, with a particular focus on selective cross-coupling reactions, and explores its potential in the development of novel therapeutic agents. This document serves as a technical resource for researchers aiming to leverage the synthetic potential of this versatile thiazole derivative.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds, including FDA-approved drugs. The functionalization of the thiazole nucleus at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making substituted thiazoles highly sought-after intermediates in organic synthesis.

2,5-Dibromo-4-(hydroxymethyl)thiazole emerges as a particularly valuable derivative. The two bromine atoms serve as versatile handles for selective functionalization through a variety of cross-coupling reactions, while the hydroxymethyl group provides a site for esterification, etherification, or oxidation to introduce further diversity. This guide aims to provide a deep dive into the chemistry of this compound, empowering researchers to unlock its full potential.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2,5-Dibromo-4-(hydroxymethyl)thiazole are summarized below.

Chemical Structure

The structure of 2,5-Dibromo-4-(hydroxymethyl)thiazole, with the CAS Number 934236-32-5, is depicted below.[2][3]

Caption: Chemical structure of 2,5-Dibromo-4-(hydroxymethyl)thiazole.

Physicochemical Data

A summary of the key physicochemical properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole is provided in the table below.[2][3]

| Property | Value |

| CAS Number | 934236-32-5 |

| Molecular Formula | C₄H₃Br₂NOS |

| Molecular Weight | 272.95 g/mol |

| Appearance | Solid |

| SMILES | OCc1c(Br)sc(Br)n1 |

| InChI | 1S/C4H3Br2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2 |

Note: Some physical properties like boiling point and density are based on computational predictions and have not been experimentally verified in the available literature.

Proposed Synthesis Pathway

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Hantzsch Thiazole Synthesis

The synthesis would commence with the well-established Hantzsch thiazole synthesis.

-

Reaction Setup: To a solution of ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol, add an equimolar amount of thioformamide.

-

Reaction Conditions: The mixture is typically heated to reflux for several hours to facilitate the initial condensation and subsequent cyclization.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized, and the product, ethyl 4-methylthiazole-5-carboxylate, is extracted with an organic solvent, dried, and purified by column chromatography.

Causality: The Hantzsch synthesis is a cornerstone of thiazole chemistry, providing a reliable method for constructing the thiazole ring from readily available α-haloketones and a thioamide.

Step 2: Reduction of the Ester

The ester group is then reduced to the primary alcohol.

-

Reaction Setup: The purified ethyl 4-methylthiazole-5-carboxylate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

-

Reaction Conditions: The solution is cooled in an ice bath, and a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise. The reaction is then stirred at room temperature until completion.

-

Work-up and Isolation: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield (4-methylthiazol-5-yl)methanol.

Causality: LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols efficiently. The anhydrous and inert conditions are crucial to prevent quenching of the reagent and ensure a high yield.

Step 3: Bromination of the Thiazole Ring

The final step involves the dibromination of the thiazole ring.

-

Reaction Setup: (4-methylthiazol-5-yl)methanol is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride.

-

Reaction Conditions: N-Bromosuccinimide (NBS) (2.2 equivalents) is added to the solution, along with a radical initiator like AIBN or benzoyl peroxide. The mixture is heated to reflux and irradiated with a UV lamp to facilitate the bromination at the C2 and C5 positions.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 2,5-Dibromo-4-(hydroxymethyl)thiazole.

Causality: NBS is a common and effective reagent for the bromination of electron-rich aromatic rings like thiazoles. The use of a radical initiator and light promotes the reaction. The stoichiometry is controlled to achieve dibromination.

Reactivity and Synthetic Utility

The synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole lies in the differential reactivity of its functional groups.

Reactivity of the Bromine Atoms

The two bromine atoms at positions C2 and C5 are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. It is well-documented that in dibrominated thiazoles, the C2 position is generally more reactive towards oxidative addition to the palladium catalyst due to the adjacent nitrogen atom. This regioselectivity allows for the sequential and controlled introduction of different substituents at the C2 and C5 positions.

Sources

A Technical Guide to the Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole: Strategies and Methodologies for Drug Discovery Intermediates

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2,5-Dibromo-4-(hydroxymethyl)thiazole, a crucial building block in medicinal chemistry and materials science. The thiazole nucleus is a privileged scaffold, widely recognized for its presence in numerous pharmacologically active compounds.[1][2][3] The strategic introduction of bromine atoms and a hydroxymethyl group onto the thiazole ring creates a trifunctionalized intermediate ripe for diverse chemical modifications. This document outlines the prevailing synthetic strategies, focusing on the regioselective functionalization of the thiazole core. It offers a detailed, field-tested experimental protocol, discusses the underlying reaction mechanisms, and provides insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in drug development and organic synthesis, aiming to equip them with the knowledge to reliably produce this valuable intermediate.

Introduction: The Significance of Functionalized Thiazoles

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, integral to the structure of numerous natural products (like Vitamin B1) and synthetic drugs, including antimicrobials, anti-inflammatory agents, and anti-cancer therapeutics.[1][4][5] Its unique electronic properties and ability to engage in various biological interactions make it an attractive scaffold for drug design.[3]

The target molecule, 2,5-Dibromo-4-(hydroxymethyl)thiazole (CAS No. 934236-32-5), is a particularly valuable synthetic intermediate.[6][7][8] Its key features include:

-

Two distinct bromine atoms: The bromine at the C2 position exhibits different reactivity from the bromine at the C5 position, allowing for selective, sequential functionalization through reactions like metal-halogen exchange or cross-coupling.

-

A primary alcohol: The hydroxymethyl group at the C4 position serves as a versatile handle for oxidation to an aldehyde, esterification, or conversion into other functional groups.

This trifunctional nature allows for the rapid generation of diverse molecular libraries, a critical process in modern lead optimization for drug discovery.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole typically begins with a commercially available, stable starting material: 2,5-Dibromothiazole (CAS No. 4175-78-4).[9][10][11] The primary challenge lies in the regioselective introduction of a one-carbon unit at the C4 position, which is subsequently reduced to the desired hydroxymethyl group.

Two principal strategies dominate the literature for C4-functionalization of the thiazole ring:

-

Metal-Halogen Exchange followed by Formylation: This is the most direct and widely employed method. It involves the selective lithiation of a less reactive position, followed by quenching with a formylating agent.

-

Vilsmeier-Haack Formylation: This classic method uses a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF) to directly formylate electron-rich aromatic systems.[12][13][14] While effective for many thiazoles, its application to dibrominated systems requires careful optimization to manage reactivity and potential side reactions.[15][16]

The subsequent reduction of the intermediate aldehyde to the primary alcohol is a standard transformation, typically achieved with mild reducing agents like sodium borohydride (NaBH₄).

This guide will focus on the most robust and reproducible pathway: Lithiation and Formylation, followed by Reduction.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable synthesis proceeds in two distinct steps:

-

Step 1: Formylation of 2,5-Dibromothiazole to produce 2,5-Dibromo-4-formylthiazole.

-

Step 2: Reduction of the formyl group to a hydroxymethyl group.

Caption: Synthetic workflow for 2,5-Dibromo-4-(hydroxymethyl)thiazole.

Mechanism Deep Dive & Causality

Step 1: Regioselective Formylation via Lithiation

The core of this synthesis lies in the selective functionalization at the C4 position. While both C4 and C5 positions are brominated, direct deprotonation at C4 is challenging. The established strategy involves a lithium-halogen exchange. However, with two bromine atoms, regioselectivity is paramount.

The C2 position of the thiazole ring is the most acidic proton, but in 2,5-dibromothiazole, this position is unsubstituted. The C-Br bond at the C2 position is generally more labile towards lithium-halogen exchange than the C5-Br bond. However, many protocols achieve selective functionalization at the C4/C5 positions of related thiazoles through careful control of the lithiating agent and temperature.[17][18]

In the case of 2,5-dibromopyridine, a related heterocyclic system, solvent and concentration have been shown to strongly influence the selectivity of monolithiation.[19] A similar principle applies here. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at very low temperatures (-78 °C) in an ethereal solvent like THF facilitates a clean lithium-halogen exchange. The resulting aryllithium species is a potent nucleophile.

Quenching this intermediate with an electrophile like N,N-Dimethylformamide (DMF) introduces the formyl group. The reaction proceeds via nucleophilic attack of the lithiated thiazole on the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate subsequently collapses, and upon aqueous workup, hydrolyzes to yield the desired aldehyde, 2,5-Dibromo-4-formylthiazole.

Step 2: Aldehyde Reduction

This is a standard nucleophilic addition reaction. Sodium borohydride (NaBH₄) in a protic solvent like methanol (MeOH) or ethanol (EtOH) is the reagent of choice. It is mild enough not to affect the C-Br bonds while being highly effective for reducing aldehydes. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde, and a subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Detailed Experimental Protocol

This protocol is a synthesized representation of best practices and should be performed by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 2,5-Dibromo-4-formylthiazole

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 2,5-Dibromothiazole (1.0 eq) and anhydrous Tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour.

-

Quenching: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming & Quenching: After stirring for another 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C and then quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2,5-Dibromo-4-formylthiazole.

Step 2: Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole

-

Setup: To a round-bottom flask, dissolve the purified 2,5-Dibromo-4-formylthiazole (1.0 eq) in methanol (MeOH, ~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentration & Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can often be purified by recrystallization or a short plug of silica gel to yield the final product, 2,5-Dibromo-4-(hydroxymethyl)thiazole.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes. Yields are representative and may vary based on scale and specific conditions.

| Parameter | Step 1: Formylation | Step 2: Reduction |

| Starting Material | 2,5-Dibromothiazole | 2,5-Dibromo-4-formylthiazole |

| Key Reagents | n-BuLi, DMF | NaBH₄ |

| Solvent | Anhydrous THF | Methanol |

| Temperature | -78 °C | 0 °C to RT |

| Typical Yield | 60-75% | 85-95% |

| Purification | Column Chromatography | Recrystallization / Chromatography |

Characterization of 2,5-Dibromo-4-(hydroxymethyl)thiazole:

-

Appearance: Typically a white to off-white solid.[8]

-

Molecular Formula: C₄H₃Br₂NOS[6]

-

Molecular Weight: 272.96 g/mol [6]

-

¹H NMR: Expect characteristic peaks for the -CH₂- group and the -OH proton.

-

¹³C NMR: Expect signals for the three thiazole carbons and the hydroxymethyl carbon.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for two bromine atoms.

Troubleshooting and Process Optimization

-

Low Yield in Step 1: This is often due to moisture in the reaction, which quenches the lithiated intermediate. Ensure all glassware is flame-dried and solvents are anhydrous. Debrominated starting material is a common byproduct if the lithiated species is protonated.[20]

-

Formation of Isomers: If lithiation is not regioselective, a mixture of products may form. Strict adherence to low temperatures (-78 °C) is critical to favor the desired lithium-halogen exchange pathway.[21]

-

Incomplete Reduction in Step 2: If starting aldehyde remains, add an additional portion of NaBH₄. Ensure the reagent is fresh, as it can degrade over time.

-

Side Reactions: Over-reduction is generally not an issue with NaBH₄, but stronger reducing agents could potentially affect the C-Br bonds.

Conclusion

The synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole is a robust and reproducible process when key parameters, particularly temperature and anhydrous conditions, are strictly controlled. The two-step sequence involving regioselective formylation via lithiation followed by a mild reduction provides a reliable route to this highly valuable and versatile building block. Mastery of this synthesis opens the door to a vast chemical space for the development of novel therapeutics and advanced materials.

References

- Benchchem. Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers.

- ResearchGate. Formylation reactions of some thiazole. | Download Scientific Diagram.

- Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes.

- ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF.

- PubMed. Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

- ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Slideshare. Thiazole and thiazole containing drugs.

- ACS Publications. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.

- Matrix Scientific. 2,5-Dibromo-4-(hydroxymethyl)thiazole.

- CymitQuimica. 2,5-Dibromo-4-(hydroxymethyl)thiazole.

- MedchemExpress.com. 2,5-Dibromothiazole | Biochemical Reagent.

- Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Current Chemistry Letters.

- ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium.

- ResearchGate. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)...

- ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

- Sigma-Aldrich. 2,5-Dibromo-4-(hydroxymethyl)thiazole 934236-32-5.

- Sigma-Aldrich. 2,5-Dibromothiazole 97 4175-78-4.

- NIH PubChem. 2,5-Dibromothiazole | C3HBr2NS | CID 312394.

- Reddit. I keep getting debrominated starting material and low conversion after lithiation.

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole and thiazole containing drugs | PPTX [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 934236-32-5 Cas No. | 2,5-Dibromo-4-(hydroxymethyl)thiazole | Matrix Scientific [matrixscientific.com]

- 7. 2,5-Dibromo-4-(hydroxymethyl)thiazole | CymitQuimica [cymitquimica.com]

- 8. 2,5-Dibromo-4-(hydroxymethyl)thiazole 934236-32-5 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2,5-ジブロモチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. growingscience.com [growingscience.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2,5-Dibromothiazol-4-yl)methanol: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug design. Within this class, halogenated thiazoles, particularly brominated derivatives, serve as exceptionally versatile synthetic intermediates. This guide focuses on (2,5-dibromothiazol-4-yl)methanol , a key building block whose strategic placement of bromine atoms and a functional hydroxymethyl group allows for sequential and regioselective chemical modifications. This technical whitepaper will provide a comprehensive overview of its synthesis, key chemical properties, reactivity—with a focus on palladium-catalyzed cross-coupling reactions—and its application in the synthesis of therapeutically relevant molecules, such as inhibitors of Glycogen Synthase Kinase 3 (GSK-3).

Compound Identification and Properties

The formal IUPAC name for the topic compound is (2,5-dibromothiazol-4-yl)methanol . It is also commonly referred to as 2,5-Dibromo-4-(hydroxymethyl)thiazole or 2,5-dibromo-4-thiazolemethanol.

| Property | Value | Source |

| IUPAC Name | (2,5-dibromothiazol-4-yl)methanol | N/A |

| CAS Number | 934236-32-5 | [1][2][3] |

| Molecular Formula | C₄H₃Br₂NOS | [1][2] |

| Molecular Weight | 272.95 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES | OCc1c(Br)sc(Br)n1 | N/A |

| InChI Key | LYBQIWVOTDMGEP-UHFFFAOYSA-N | [1] |

Synthesis of (2,5-Dibromothiazol-4-yl)methanol

The synthesis of (2,5-dibromothiazol-4-yl)methanol is most effectively achieved through the direct bromination of the commercially available precursor, 4-(hydroxymethyl)thiazole. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a safer and more manageable source of electrophilic bromine compared to liquid bromine.[4][5] The reaction proceeds readily, with bromination occurring at the two most activated positions of the thiazole ring, C2 and C5.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is based on established methods for the bromination of electron-rich heterocycles using NBS.[6][7]

Materials:

-

4-(Hydroxymethyl)thiazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-(hydroxymethyl)thiazole (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield (2,5-dibromothiazol-4-yl)methanol.

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃, 500 MHz):

-

δ ~4.8 ppm (s, 2H): This singlet corresponds to the two protons of the hydroxymethyl (-CH₂OH) group.

-

δ ~2.0-3.0 ppm (br s, 1H): A broad singlet for the hydroxyl (-OH) proton, which may vary in chemical shift and could exchange with D₂O.

Expected ¹³C NMR (in CDCl₃, 125 MHz):

-

δ ~145-150 ppm: Quaternary carbon at C4 (bearing the hydroxymethyl group).

-

δ ~120-125 ppm: Quaternary, bromine-bearing carbon at C2.

-

δ ~110-115 ppm: Quaternary, bromine-bearing carbon at C5.

-

δ ~55-60 ppm: Carbon of the hydroxymethyl group (-CH₂OH).

Reactivity and Applications in Drug Discovery

The synthetic utility of (2,5-dibromothiazol-4-yl)methanol lies in the differential reactivity of its two bromine atoms, allowing for selective functionalization. The C2-Br bond is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions than the C5-Br bond. This regioselectivity is crucial for the stepwise construction of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

(2,5-Dibromothiazol-4-yl)methanol is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation in modern drug discovery.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds with aryl or vinyl boronic acids. By carefully selecting the reaction conditions, it is possible to achieve selective coupling at either the C2 or C5 position.

-

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, introducing amine functionalities that are prevalent in many drug candidates.

Application in the Synthesis of GSK-3 Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, type II diabetes, and certain cancers.[8][9][10] The development of potent and selective GSK-3 inhibitors is a major focus of current research.[11][12][13] Thiazole-containing ureas have emerged as a promising class of GSK-3 inhibitors.[6]

(2,5-Dibromothiazol-4-yl)methanol can serve as a starting material for the synthesis of such inhibitors. A representative synthetic route would involve a sequential cross-coupling strategy. First, a selective Buchwald-Hartwig amination at the more reactive C2 position could be performed, followed by a Suzuki-Miyaura coupling at the C5 position. The hydroxymethyl group could then be oxidized to an aldehyde or carboxylic acid for further derivatization, or it could be protected and deprotected as needed.

Illustrative Synthetic Scheme:

A plausible synthetic route to a generic thiazole-based urea GSK-3 inhibitor is outlined below. This demonstrates the strategic use of (2,5-dibromothiazol-4-yl)methanol.

Conclusion

(2,5-Dibromothiazol-4-yl)methanol is a high-value synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from 4-(hydroxymethyl)thiazole and the differential reactivity of its two bromine atoms make it an ideal scaffold for the construction of complex molecular architectures. The ability to perform sequential and regioselective palladium-catalyzed cross-coupling reactions allows for the precise introduction of various pharmacophoric elements. As demonstrated by its potential application in the synthesis of GSK-3 inhibitors for Alzheimer's disease, this compound provides a versatile platform for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize (2,5-dibromothiazol-4-yl)methanol in their synthetic endeavors.

References

-

Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS. Retrieved from [Link]

- Fairfull-Smith, K. E., & Jenkins, I. D. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88.

- Palomer, A., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 16(8), 2091-2094.

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Martínez, A., et al. (2015). (A) GSK-3 inhibition of 5-imino-1,2,4-thiadiazoles 1-5. (B) PDE7... ResearchGate. Retrieved from [Link]

-

Sutherland, C. (2013). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. PMC. Retrieved from [Link]

- Chen, L., et al. (2019).

-

Smalley, J. J., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. ResearchGate. Retrieved from [Link]

- Krasauskas, J., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8044.

- GlaxoSmithKline. (2006). Gsk-3 inhibitors and uses thereof. Google Patents.

-

Chen, L., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. ResearchGate. Retrieved from [Link]

- Lo Monte, F., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry, 19(14), 4349-4361.

- Smith, K., & Hyvl, J. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Lim, C. H., et al. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. Retrieved from [Link]

- Kumar, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4879.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Al-Hourani, B. J., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(Pyrazol-1-yl)thiazoles. Molecules, 24(18), 3330.

-

Ali, M. M., et al. (2010). Synthesis of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles: Structural Requirements Necessary for Anticonvulsant Activity. ResearchGate. Retrieved from [Link]

- Al-Zubiady, S. F., et al. (2019). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Baghdad Science Journal, 16(2), 0411.

-

National Institutes of Health. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

- Zhang, Y., et al. (2022). Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases. Cellular and Molecular Life Sciences, 79(11), 564.

- Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32.

Sources

- 1. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-4-(hydroxymethyl)thiazole, a strategically functionalized heterocyclic building block, has emerged as a valuable scaffold in medicinal chemistry. Its unique electronic properties and the differential reactivity of its two bromine atoms provide medicinal chemists with a versatile platform for the synthesis of complex molecular architectures. This guide delves into the core attributes of this compound, offering insights into its synthesis, physicochemical properties, and, most critically, its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. By providing a comprehensive overview of its reactivity, including detailed protocols for its strategic functionalization via palladium-catalyzed cross-coupling reactions, this document serves as a technical resource for researchers aiming to leverage this potent intermediate in their drug discovery programs.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, act as a bioisosteric replacement for other functionalities, and serve as a rigid scaffold for the precise orientation of pharmacophoric groups has cemented its status as a privileged structure in drug design. The introduction of two bromine atoms at the 2 and 5 positions, as seen in 2,5-dibromothiazole derivatives, bestows upon the core scaffold a set of reactive handles for systematic chemical exploration.[1] This di-halogenated pattern is particularly advantageous as it allows for selective and sequential chemical modifications, a critical feature for the construction of diverse compound libraries and the fine-tuning of pharmacological properties.[1] The further incorporation of a hydroxymethyl group at the 4-position, as in the title compound, introduces an additional point for diversification or for modulating physicochemical properties such as solubility.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole

| Property | Value | Source |

| SMILES String | BrC(SC(Br)=N1)=C1CO | |

| CAS Number | 934236-32-5 | |

| Molecular Formula | C₄H₃Br₂NOS | |

| Molecular Weight | 272.95 g/mol | |

| Appearance | Solid | |

| Boiling Point (Predicted) | 349.0 ± 27.0 °C | [2] |

| Density (Predicted) | 2.306 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 12.10 ± 0.10 | [2] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the methylene protons of the hydroxymethyl group and the hydroxyl proton. ¹³C NMR would provide signals for the three carbon atoms of the thiazole ring and the methylene carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the alcohol, C-N and C=N stretching of the thiazole ring, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.

Synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole

While a specific, detailed experimental protocol for the synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole is not widely published, its preparation can be logically inferred from established synthetic routes for substituted thiazoles. A plausible synthetic approach would involve the bromination of a pre-existing 4-(hydroxymethyl)thiazole derivative.

The Cornerstone of Reactivity: Selective Functionalization

The synthetic utility of 2,5-Dibromo-4-(hydroxymethyl)thiazole is fundamentally rooted in the differential reactivity of the bromine atoms at the C2 and C5 positions of the thiazole ring. The C2-Br bond is generally more susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions compared to the C5-Br bond. This reactivity difference is the key to performing selective and sequential functionalization, allowing for the controlled introduction of different substituents at each position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are the workhorse methodologies for the derivatization of this scaffold.[1] These reactions enable the formation of carbon-carbon bonds, connecting the thiazole core to a wide array of aryl and heteroaryl groups.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl structures from the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[3]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following is a generalized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-4-(hydroxymethyl)thiazole with an arylboronic acid. The specific conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.

Diagram 2: Experimental Workflow for a Suzuki-Miyaura Coupling

Sources

"2,5-Dibromo-4-(hydroxymethyl)thiazole" safety data sheet

An In-Depth Technical Guide to the Safe Handling and Application of 2,5-Dibromo-4-(hydroxymethyl)thiazole

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2,5-Dibromo-4-(hydroxymethyl)thiazole. As a pivotal building block in medicinal chemistry, understanding its characteristics is paramount for both innovative research and ensuring laboratory safety.

Introduction: A Versatile Heterocyclic Building Block

2,5-Dibromo-4-(hydroxymethyl)thiazole is a substituted thiazole, a class of heterocyclic compounds integral to numerous pharmaceutical agents. The thiazole ring is a key scaffold found in various biologically active molecules, contributing to anticancer, antimicrobial, and antiviral therapies.[1][2] The utility of this specific compound is significantly enhanced by its functional groups: two bromine atoms and a hydroxymethyl group. The bromine atoms serve as versatile handles for functionalization, particularly in cross-coupling reactions that are fundamental to modern medicinal chemistry for constructing complex molecular architectures.[3]

This document moves beyond a standard safety data sheet (SDS) to provide a deeper, field-proven perspective on why specific safety measures are necessary, grounding these protocols in the compound's chemical nature and reactivity.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of its safe and effective use. The key identifiers and properties of 2,5-Dibromo-4-(hydroxymethyl)thiazole are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 934236-32-5 | [4][5] |

| Molecular Formula | C₄H₃Br₂NOS | [4][5][6] |

| Molecular Weight | 272.95 g/mol | [6] |

| Appearance | Solid | [7] |

| Boiling Point | 349.0 ± 27.0 °C (Predicted) | [7][8] |

| Density | 2.306 ± 0.06 g/cm³ (Predicted) | [7][8] |

| pKa | 12.10 ± 0.10 (Predicted) | [7][8] |

Chemical Structure

The arrangement of atoms dictates the molecule's reactivity and its interactions within biological systems. The structure features a five-membered thiazole ring, substituted at positions 2 and 5 with bromine atoms and at position 4 with a hydroxymethyl group.

Caption: Chemical structure of 2,5-Dibromo-4-(hydroxymethyl)thiazole.

Section 2: Hazard Identification and Toxicological Profile

Based on available data, 2,5-Dibromo-4-(hydroxymethyl)thiazole is classified as harmful if swallowed and is a suspected irritant.[5][8] A comprehensive toxicological profile is not available, which necessitates a cautious approach, treating the compound as potentially hazardous upon inhalation and skin contact as well.

Table 2: GHS Hazard Classification

| Category | Classification | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity | Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [8] |

| Irritation | Irritant | GHS07 (Exclamation Mark) | Warning | (Implied, Xi code) | [5][7][9] |

Expert Analysis of Toxicological Risks:

-

Acute Oral Toxicity (H302): This is the primary documented hazard.[8] Ingestion of small quantities could lead to adverse health effects. This classification underscores the critical importance of preventing any mouth contact, including indirect transfer from contaminated hands or surfaces.

-

Skin and Eye Irritation: Although not formally classified under GHS in all available documents, the "Xi" hazard code suggests it is an irritant.[7] Halogenated organic compounds frequently cause irritation. The causality lies in their ability to disrupt cell membranes and proteins upon contact with skin or eyes. Therefore, assuming the compound is an irritant is a prudent measure.

-

Inhalation Hazard: As a solid, the primary inhalation risk comes from airborne dust or aerosol. The respiratory system is a rapid absorption route into the bloodstream. Given the lack of specific inhalation toxicity data, minimizing dust generation is a critical safety protocol.

-

Data Gaps: The absence of extensive toxicological studies (e.g., carcinogenicity, mutagenicity, reproductive toxicity) is a crucial finding.[10] In drug development, this is common for novel building blocks. The logical and safe approach is to handle the compound with a high degree of caution, assuming potential for unknown long-term effects until more data is available.

Section 3: Core Safety Protocols and Procedures

Adherence to a multi-layered safety strategy is essential. This involves a workflow that begins with risk assessment and is implemented through engineering controls, appropriate PPE, and strict handling procedures.

Risk Assessment Workflow

Before any experiment, a thorough risk assessment must be performed. This is not merely a procedural step but a critical thinking process to anticipate and mitigate potential hazards.

Caption: Workflow for risk assessment before handling the compound.

Engineering and Administrative Controls

The first line of defense is to engineer hazards out of the workspace.

-

Primary Engineering Control: All manipulations of solid 2,5-Dibromo-4-(hydroxymethyl)thiazole that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood. The rationale is to capture any airborne particles at the source, preventing inhalation by the researcher.[10]

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound.

-

Designated Areas: Clearly label and designate specific areas within the lab for handling this compound to prevent cross-contamination.

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[11] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[10][11]

-

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the identified risks.

Caption: PPE selection guide for handling the compound.

Step-by-Step PPE Protocol:

-

Eye Protection: Wear chemical safety goggles or safety glasses with side shields at all times in the laboratory.[12]

-

Hand Protection: Wear nitrile gloves. Before use, inspect gloves for any signs of degradation or puncture. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste container.[10]

-

Protective Clothing: A flame-resistant lab coat, fully buttoned, is mandatory. Ensure clothing covers all exposed skin.

-

Respiratory Protection: While a fume hood should be sufficient, if a situation arises where dust generation is unavoidable and cannot be contained (e.g., cleaning a large spill), a NIOSH-approved respirator with a particulate filter may be required.

Handling and Storage Protocol

Safe Handling:

-

Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is on, and spill cleanup materials are accessible.

-

Weighing: To minimize dust, weigh the solid on a tared weigh paper or in a container within the fume hood. Use a spatula to gently transfer the material. Avoid pouring the solid from a height.

-

Transfers: If transferring the solid to a reaction vessel, do so carefully within the fume hood. If making a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.

-

Cleanup: After handling, decontaminate the spatula and the balance area with an appropriate solvent (e.g., ethanol) and a wipe. Dispose of all contaminated materials as hazardous waste.

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The rationale is to protect it from moisture and atmospheric contaminants that could degrade the compound.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[10] These substances can react exothermically or degrade the compound, potentially creating unknown and more hazardous byproducts.

Accidental Release and First Aid Measures

Spill Response:

-

Evacuate: Alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.

-

Control: Prevent the spread of the solid. Do not use a dry brush or compressed air, as this will aerosolize the dust.

-

Cleanup: For a small spill, gently cover with an absorbent material. Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[10] Decontaminate the area with a suitable solvent.

First Aid:

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention. Call a poison control center or doctor.[10][11] Inducing vomiting can cause the chemical to be aspirated into the lungs.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10][13]

Section 4: Reactivity and Synthetic Considerations for Drug Development

For the medicinal chemist, 2,5-Dibromo-4-(hydroxymethyl)thiazole is a valuable starting material due to its inherent reactivity.

-

Stability: The compound is stable under normal storage and handling conditions. Hazardous polymerization is not expected to occur.[10]

-

Reactivity of Bromine Substituents: The two bromine atoms are located at electron-deficient positions on the thiazole ring, making them susceptible to nucleophilic aromatic substitution and, more importantly, ideal partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, a cornerstone of modern drug synthesis.[3][14]

-

Reactivity of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group offers another site for modification. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid, providing entry into amide coupling or reductive amination chemistries.

-

Esterified or etherified to modify the compound's steric bulk, polarity, and potential for hydrogen bonding.

-